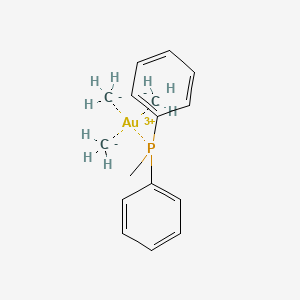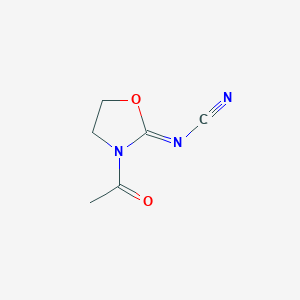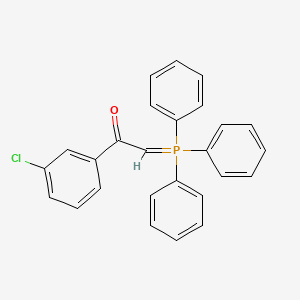![molecular formula C12HBr2Cl5O B12887289 7,8-Dibromo-1,2,3,4,6-pentachlorodibenzo[b,d]furan](/img/structure/B12887289.png)
7,8-Dibromo-1,2,3,4,6-pentachlorodibenzo[b,d]furan
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,8-Dibromo-1,2,3,4,6-pentachlorodibenzo[b,d]furan is a halogenated dibenzofuran derivative Dibenzofurans are a class of organic compounds with a fused ring structure consisting of two benzene rings and one furan ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dibromo-1,2,3,4,6-pentachlorodibenzo[b,d]furan typically involves the halogenation of dibenzofuran precursors. One common method is the bromination and chlorination of dibenzofuran under controlled conditions. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, ensuring consistent product quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is also essential to obtain high-purity compounds for industrial applications.
化学反应分析
Types of Reactions
7,8-Dibromo-1,2,3,4,6-pentachlorodibenzo[b,d]furan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form dibenzofuran derivatives with additional oxygen-containing functional groups.
Reduction: Reduction reactions can remove halogen atoms, leading to the formation of less halogenated dibenzofuran derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃) in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield dibenzofuran derivatives with carboxyl or hydroxyl groups, while reduction can produce less halogenated dibenzofurans. Substitution reactions can result in the formation of hydroxylated or aminated dibenzofuran derivatives.
科学研究应用
7,8-Dibromo-1,2,3,4,6-pentachlorodibenzo[b,d]furan has several scientific research applications, including:
Environmental Science: The compound is studied for its persistence and behavior in the environment, particularly in relation to its potential as a pollutant.
Materials Chemistry: It is used in the development of advanced materials, such as flame retardants and polymer additives, due to its chemical stability and halogen content.
Biological Research: The compound is investigated for its biological activity and potential effects on living organisms, including its role as an endocrine disruptor.
Medicinal Chemistry: Research explores its potential as a lead compound for the development of new pharmaceuticals with specific biological activities.
作用机制
The mechanism of action of 7,8-Dibromo-1,2,3,4,6-pentachlorodibenzo[b,d]furan involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific receptors, such as the aryl hydrocarbon receptor (AhR), leading to the activation or inhibition of downstream signaling pathways. This interaction can result in various biological effects, including changes in gene expression, enzyme activity, and cellular function.
相似化合物的比较
Similar Compounds
2,3,4,7,8-Pentachlorodibenzofuran: A related compound with similar halogenation but different substitution patterns.
1,2,3,7,8-Pentachlorodibenzofuran: Another halogenated dibenzofuran with a distinct substitution pattern.
2,3,7,8-Tetrachlorodibenzofuran: A less halogenated dibenzofuran with fewer chlorine atoms.
Uniqueness
7,8-Dibromo-1,2,3,4,6-pentachlorodibenzo[b,d]furan is unique due to its specific halogenation pattern, which imparts distinct chemical and physical properties. The presence of both bromine and chlorine atoms in the compound enhances its chemical stability and potential for various applications compared to other halogenated dibenzofurans.
属性
分子式 |
C12HBr2Cl5O |
|---|---|
分子量 |
498.2 g/mol |
IUPAC 名称 |
7,8-dibromo-1,2,3,4,6-pentachlorodibenzofuran |
InChI |
InChI=1S/C12HBr2Cl5O/c13-3-1-2-4-6(15)8(17)9(18)10(19)12(4)20-11(2)7(16)5(3)14/h1H |
InChI 键 |
OVWWJQRWBUEKSH-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)OC2=C(C(=C1Br)Br)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(4-Chlorophenyl)-1-ethyl-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B12887212.png)


![(2R,5S,10aS,10bS)-2-Amino-5-benzyl-2-ethyl-10b-hydroxytetrahydro-2H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine-3,6(5H,10bH)-dione hydrochloride](/img/structure/B12887230.png)





![4-[(4-Bromo-1-methoxynaphthalene-2-carbonyl)amino]butanoic acid](/img/structure/B12887273.png)



